N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications
Structural Significance and Chemical Interactions
Pyrimidines, such as the core structure of the mentioned compound, play a crucial role in biological processes and pharmaceutical development. Their ability to engage in hydrogen bonding makes them key players in molecular recognition, which is crucial for targeted drug action. The crystallization behavior and tautomeric forms of pyrimidine derivatives highlight their versatility in forming stable crystalline structures, an essential feature for drug formulation and stability studies (Rajam et al., 2017).
Molecular Complexes and Pharmaceutical Applications
The formation of molecular complexes with pyridyl bases indicates the compound's potential in developing new pharmaceutical formulations, as seen in studies involving nitrofurantoin. This showcases the compound's utility in enhancing drug properties through solvate formation, which can influence the solubility, stability, and bioavailability of drugs (Vangala et al., 2013).
Anticancer and Anti-inflammatory Applications
Research into novel benzodifuranyl and thiazolopyrimidine derivatives derived from similar structures demonstrates their potential as anti-inflammatory and analgesic agents. The specific synthesis pathways and biological activities of these compounds underscore the chemical's relevance in discovering new therapeutic agents with specific mechanisms of action, such as cyclooxygenase inhibition, which is pivotal in cancer and inflammation treatment strategies (Abu‐Hashem et al., 2020).
Antimicrobial Potential
The synthesis and evaluation of pyridothienopyrimidines and their derivatives for antimicrobial activity highlight the potential use of compounds with similar structural features in combating microbial infections. Such studies are fundamental in the ongoing search for new antibiotics capable of addressing the challenge of antibiotic resistance (Abdel-rahman et al., 2002).
Novel Synthesis Approaches
Innovative synthetic approaches to creating compounds with pyrimidine derivatives underscore the versatility and importance of these chemical structures in medicinal chemistry. Techniques such as nucleophilic addition to pyridinium salts exemplify the methodologies employed in generating compounds with significant biological activities, including potential as nonpeptide Substance P antagonists, which have implications in pain management and cancer treatment (Lemire et al., 2004).
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-27-13-7-6-11(9-14(13)28-2)17(25)22-15-16(20)23-19(24-18(15)26)29-10-12-5-3-4-8-21-12/h3-9H,10H2,1-2H3,(H,22,25)(H3,20,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIGPSIGIPPBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=N3)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.